REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Si](CC=C)(C)C)=[CH:10][C:9]=1[O:20][CH2:21][CH3:22])([CH3:4])([CH3:3])[CH3:2].B1C2CCCC1CCC2.C([O-])([O-])=O.[Na+].[Na+].[Al]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:20][CH2:21][CH3:22])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4,^1:48,50,69,88|
|
Name
|
tert-butyl-N-{4-[allyl(dimethyl)silyl]-2-ethoxyphenyl}carbamate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C=C1)[Si](C)(C)CC=C)OCC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 40 hours
|
Duration
|
40 h
|
Type
|
FILTRATION
|
Details
|
before filtering the resin on a Buchner funnel
|
Type
|
WASH
|
Details
|
The resin is washed successively with THF (4×40 ml)
|
Type
|
ADDITION
|
Details
|
a 1% solution of diethyldithiocarbamic acid sodium salt in DMF (4×40 ml), a 1:1 mixture of THF/H2O (4×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
H2O (2×40 ml), MeOH (2×40 ml), DMF (2×40 ml), MeOH (2×40 ml), 3×[3×40 ml CH2Cl2, 3×40 ml MeOH] and, lastly, dried under vacuum (dessicator)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC=C1)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.86 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |